molecular formula C11H10O3 B1589620 Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate CAS No. 68634-02-6

Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No. B1589620
CAS RN: 68634-02-6
M. Wt: 190.19 g/mol
InChI Key: YYKBHCRUMAMBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate is an organic compound with the chemical formula C₁₁H₁₀O₃.

  • It is also known by its IUPAC name: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

  • CAS Number: 22955-77-7.





  • Synthesis Analysis



    • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate can be synthesized from 1-indanone and dimethyl carbonate.





  • Molecular Structure Analysis







  • Chemical Reactions Analysis



    • Information on specific chemical reactions involving this compound is not readily available in the search results.





  • Physical And Chemical Properties Analysis



    • Melting Point: 59-60°C

    • Boiling Point: 297.5±19.0°C (Predicted)

    • Density: 1.246±0.06 g/cm³ (Predicted)




  • Scientific Research Applications

    Corrosion Inhibition

    Indanone derivatives, including molecules structurally related to methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate, have been studied for their anti-corrosive behavior on mild steel in hydrochloric acid solutions. These compounds exhibit significant inhibitory properties, with the efficiency increasing alongside inhibitor concentration. The inhibition is attributed to the adsorption of inhibitor molecules on the metal surface, following the Langmuir isotherm approximation for the adsorption process. This suggests potential applications in corrosion protection strategies for industrial materials (Saady et al., 2018).

    Synthesis of Pesticide Intermediates

    Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate derivatives have been identified as key intermediates in the synthesis of the pesticide Indoxacarb. Improved synthetic methods for these intermediates have been developed, enhancing the efficiency and reducing the cost of production. This highlights the compound's significance in the agricultural sector, particularly in the synthesis of new pesticides (Jing, 2012).

    Biocatalysis in Agricultural Chemical Production

    A study demonstrated the use of a Bacillus cereus strain for the stereoselective biocatalytic production of a chiral intermediate of Indoxacarb, showcasing an innovative approach to producing agrochemicals. This biocatalytic process offers a sustainable alternative to traditional chemical synthesis, potentially leading to more environmentally friendly production methods for insecticides (Zhang et al., 2019).

    Safety And Hazards



    • When handling Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, avoid skin, eye, and respiratory contact.

    • Use appropriate protective equipment such as gloves and goggles.

    • Operate in a well-ventilated environment to prevent inhalation.

    • Store away from fire sources and oxidizing agents.

    • In case of accidental ingestion or contact, seek medical attention promptly.




  • Future Directions



    • Further research could explore its applications in organic synthesis, pharmaceuticals, or materials science.




    properties

    IUPAC Name

    methyl 1-oxo-2,3-dihydroindene-5-carboxylate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H10O3/c1-14-11(13)8-2-4-9-7(6-8)3-5-10(9)12/h2,4,6H,3,5H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YYKBHCRUMAMBPY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C1=CC2=C(C=C1)C(=O)CC2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H10O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70438876
    Record name Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70438876
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    190.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

    CAS RN

    68634-02-6
    Record name Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70438876
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
    Reactant of Route 3
    Reactant of Route 3
    Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
    Reactant of Route 4
    Reactant of Route 4
    Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
    Reactant of Route 5
    Reactant of Route 5
    Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate
    Reactant of Route 6
    Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate

    Citations

    For This Compound
    3
    Citations
    S Chaudhury, P Narasimharao Meka… - … A European Journal, 2021 - Wiley Online Library
    The 90 kDa heat shock proteins (Hsp90) are molecular chaperones that are responsible for the folding and/or trafficking of ∼400 client proteins, many of which are directly associated …
    NT Truong - 2019 - search.proquest.com
    The research presented in this dissertation is consisted of three synthetic endeavors. In the first, the constructions of α-halo-β-hydroxy-and α-halo-β-amino thioesters, which are useful …
    Number of citations: 2 search.proquest.com
    Y Zheng, BH Teng, Y Zhang… - Chemistry–An Asian …, 2023 - Wiley Online Library
    In this work, we developed a photo‐induced carbonylation of aryl bromides under transition metal‐free conditions. The reaction shows good activity with alcohol and amine nucleophiles…
    Number of citations: 4 onlinelibrary.wiley.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.